2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)acetamide
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Overview
Description
2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)acetamide is an organic compound with diverse potential applications in various scientific fields. It features a benzoxazole core fused with a pyrazole derivative, indicating a complex structure with multifaceted chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
Step 1: Formation of Benzoxazole Core
Reactants: o-Aminophenol and formic acid.
Conditions: Reflux in ethanol.
Reaction: Cyclization to form benzoxazole.
Step 2: Attachment of Pyrazole Derivative
Reactants: Benzoxazole intermediate, 1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazole.
Conditions: Use of coupling agents like EDCI and catalytic DMAP in dichloromethane.
Reaction: Coupling to form the desired compound.
Industrial Production Methods
Industrially, the compound could be synthesized via batch reactors under controlled conditions, using automated processes to ensure consistent quality and yield. The key steps would involve precise temperature, solvent, and pH controls, leveraging the same reactants but scaled for mass production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation at the pyrazole ring, particularly at the methylene group attached to the pyran ring.
Reduction: Possible at the carbonyl group in the benzoxazole moiety.
Substitution: Halogenation, nitration, and sulfonation reactions can occur on the benzoxazole ring.
Common Reagents and Conditions
Oxidation: KMnO₄, H₂O₂ in acidic medium.
Reduction: NaBH₄, LiAlH₄ in an aprotic solvent like THF.
Substitution: For halogenation, NBS in the presence of a radical initiator.
Major Products
Oxidation can yield carboxylic acid derivatives.
Reduction can lead to alcohols.
Substitution reactions produce various substituted benzoxazole derivatives.
Scientific Research Applications
Chemistry
This compound serves as a versatile intermediate for synthesizing more complex molecules, useful in organic synthesis and materials science.
Biology
Medicine
Investigated for its potential as an anti-inflammatory and anticancer agent, leveraging its ability to interact with specific molecular targets.
Industry
Utilized in the synthesis of advanced polymers and specialty chemicals due to its stable yet reactive structure.
Mechanism of Action
Molecular Targets and Pathways
The compound interacts primarily with enzymes that have active sites suitable for binding benzoxazole and pyrazole rings. It may inhibit enzymatic activity by forming a stable complex with the active site, blocking substrate access. In the case of biological applications, the molecular pathway involves modulation of signaling pathways critical for cell proliferation or inflammation.
Comparison with Similar Compounds
Similar Compounds
2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide: Shares a similar benzoxazole core but lacks the pyrazole derivative.
N-(1H-pyrazol-4-yl)-2-(benzoxazol-2-yl)acetamide: Contains both functional groups but arranged differently.
Uniqueness
What sets 2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)acetamide apart is its unique structural combination, providing a platform for varied chemical reactions and broad-spectrum applications across multiple scientific fields.
This article provides a deep dive into the compound, illustrating its synthetic methodologies, chemical behavior, and diverse applications. For a comprehensive understanding, further experimental data and research findings would be essential to fully explore its capabilities and potential.
Properties
IUPAC Name |
N-[1-(oxan-2-ylmethyl)pyrazol-4-yl]-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O4/c23-17(12-22-15-6-1-2-7-16(15)26-18(22)24)20-13-9-19-21(10-13)11-14-5-3-4-8-25-14/h1-2,6-7,9-10,14H,3-5,8,11-12H2,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGUNEFXMFHCEMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)CN2C=C(C=N2)NC(=O)CN3C4=CC=CC=C4OC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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